molecular formula C19H18ClN3O2S B2977055 3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896018-72-7

3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B2977055
CAS RN: 896018-72-7
M. Wt: 387.88
InChI Key: SGYRUSFAFWHUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds with sulfonamide groups, such as sulfamoxole and trimethoprim combinations, have been explored for their antibacterial activity against various infections, including those of the gastrointestinal tract, skin, and gynecological adnexes. These studies highlight the importance of sulfonamide derivatives in developing antimicrobial therapies (Etzel, Lehmann, Steiner, & Wesenberg, 1976).

Chemosensitivity Testing

The MTT assay, utilizing compounds like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide, has been applied in evaluating the chemosensitivity of tumors, potentially guiding chemotherapy treatments. This reflects the utility of specific chemical assays in predicting therapeutic responses and personalizing cancer treatment (Nakamura et al., 2006).

Environmental and Health Impact Studies

Studies on environmental phenols, including derivatives of chlorophenyl compounds, have assessed exposure levels in human populations, highlighting the importance of monitoring environmental contaminants and their potential health impacts (Mortensen et al., 2014).

Pesticide Exposure Research

Research into the exposure and effects of pesticides, such as organophosphorus and pyrethroid compounds, involves analyzing metabolites in populations, including vulnerable groups like children. This research area underscores the significance of chemical analysis in understanding the implications of pesticide use on public health (Babina et al., 2012).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-12-3-8-16(13(2)11-12)18-22-23-19(25-18)21-17(24)9-10-26-15-6-4-14(20)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYRUSFAFWHUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

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